4-Methylisoxazole-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-9-7-4(3)5(6)8/h2H,1H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGADGXAROHCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303610 | |
| Record name | 4-Methyl-3-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38061-70-0 | |
| Record name | 4-Methyl-3-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38061-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methylisoxazole 3 Carboxamide and Its Derivatives
Classical and Contemporary Synthetic Routes
The construction of the 4-methylisoxazole-3-carboxamide scaffold can be broadly categorized into two main stages: the formation of the isoxazole (B147169) ring and the subsequent introduction or formation of the carboxamide group.
Cyclization Reactions for Isoxazole Ring Formation
The formation of the isoxazole ring is the foundational step in the synthesis of these compounds. Several reliable methods are employed to achieve this, each with its own advantages.
A well-established and classical method for forming the isoxazole core involves the reaction of a 1,3-dicarbonyl compound, such as ethyl acetoacetate (B1235776), with hydroxylamine (B1172632) hydrochloride. researchgate.netresearchgate.net This condensation reaction proceeds through a cyclization mechanism to form the isoxazole ring. nih.govwisdomlib.org The reaction involves the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl carbons of ethyl acetoacetate to form an oxime intermediate. nih.gov Subsequent intramolecular cyclization and dehydration lead to the formation of the stable isoxazole ring. This method is often used in one-pot syntheses where aldehydes are also included to generate more complex isoxazole derivatives. researchgate.netnih.gov
| Reagents | Catalyst/Solvent | Outcome | Reference |
| Ethyl acetoacetate, Hydroxylamine hydrochloride, Aromatic aldehydes | Agro-waste-based solvent/glycerol | 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones | nih.gov |
| Ethyl acetoacetate, Hydroxylamine hydrochloride, Benzaldehyde | Dicationic ionic liquid/water | 3-methyl-4-arylmethylene-isoxazole-5(4H)-one derivatives | researchgate.net |
| Methyl acetoacetate, Hydroxylamine hydrochloride, Substituted aldehydes | Fruit juices (e.g., Cocos nucifera L.)/water:ethanol | Substituted isoxazole derivatives | nih.gov |
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful and direct method for the synthesis of isoxazoles. scispace.comresearchgate.net This reaction, often referred to as the Huisgen cycloaddition, allows for the regioselective formation of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. rsc.orgbeilstein-journals.org Nitrile oxides are typically generated in situ from the corresponding aldoximes using oxidizing agents like hypervalent iodine compounds or from hydroximoyl chlorides with a base. rsc.orgbeilstein-journals.org The choice of the alkyne substrate determines the substitution pattern at the 4- and 5-positions of the resulting isoxazole ring. While thermal conditions can lead to low yields and poor regioselectivity, the use of catalysts, such as copper(I), can improve the reaction's efficiency and selectivity for terminal alkynes. scispace.combeilstein-journals.org However, metal-free approaches are often preferred to avoid transition metal contamination. scispace.com
| Reactants | Conditions | Product | Reference |
| Oximes, Terminal alkynes | Hypervalent iodine | 3,5-disubstituted isoxazoles | rsc.org |
| Resin-bound alkynes, Nitrile oxides | Solid-phase synthesis | Disubstituted isoxazoles | nih.gov |
| Nitrile oxides, 1,3-dicarbonyl compounds | Aqueous medium, DIPEA | 3,4,5-trisubstituted isoxazoles | beilstein-journals.org |
Three-component reactions (TCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules like isoxazole derivatives from simple starting materials in a single step. nih.govresearchgate.net For the synthesis of isoxazoles, a typical TCR might involve the reaction of an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride. nih.govnih.govnanobioletters.com These reactions are often facilitated by a catalyst and can be performed under environmentally benign conditions. nih.gov The versatility of TCRs allows for the creation of a diverse library of substituted isoxazoles by simply varying the starting components.
For instance, the reaction of 5-amino-3-methylisoxazole, an aldehyde, and a 1,3-dicarbonyl compound can lead to the formation of fused isoxazolo[5,4-b]pyridine (B12869864) systems, demonstrating the power of MCRs in building molecular complexity. researchgate.net
Amidation and Coupling Reactions
Once the isoxazole core with a carboxylic acid or a related functional group at the 3-position is synthesized, the final step is the formation of the carboxamide.
A common and effective method for forming the amide bond is the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. researchgate.netgoogle.com In this two-step process, the 4-methylisoxazole-3-carboxylic acid is first converted to the more reactive 4-methylisoxazole-3-carbonyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting acyl chloride is then reacted with a suitable primary or secondary amine to yield the desired this compound derivative. researchgate.net This reaction is often performed in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. This method is highly versatile as a wide variety of amines can be used to generate a diverse range of N-substituted carboxamides.
| Precursor | Reagents | Product | Reference |
| 5-methylisoxazole-3-carboxylic acid | 1. Thionyl chloride (SOCl₂) 2. Various amines | 5-methylisoxazole-3-carboxamide (B1215236) derivatives | researchgate.net |
| 5-methylisoxazole-4-carboxylic acid | 1. Thionyl chloride 2. Trifluoromethyl aniline | 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide | google.com |
| Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | 1. Hydrolysis (to carboxylic acid) 2. Thionyl chloride 3. 6-aminopenicillanic acid | Dicloxacillin | google.com |
Synthesis of Key Intermediates (e.g., 4-Methylisoxazole-3-carboxylic Acid)
The availability of the corresponding isoxazole carboxylic acid is paramount for the synthesis of the target carboxamide. The synthesis of substituted isoxazole carboxylic acids, such as the regioisomeric 5-methylisoxazole-3-carboxylic acid, can be achieved through the hydrolysis of its corresponding ethyl ester. guidechem.com This reaction is typically performed using a base like lithium hydroxide (B78521) (LiOH) in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and water. guidechem.com
A general and versatile method for preparing pure 3,5-disubstituted-4-isoxazolecarboxylic esters, which are the precursors to the corresponding acids, has been established. orgsyn.org This method is significant as it avoids the formation of positional isomers. orgsyn.org For instance, the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate is achieved through a multi-step process starting from ethyl acetoacetate and pyrrolidine (B122466) to form an enamine, which is then reacted with a primary nitro compound like 1-nitropropane (B105015) in the presence of phosphorus oxychloride. orgsyn.org The resulting ester can then be hydrolyzed to the carboxylic acid. google.comorgsyn.org
Table 2: General Synthesis of Isoxazole-4-Carboxylic Acid Precursor
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Ethyl acetoacetate, Pyrrolidine | Benzene, Reflux (Dean-Stark) | Ethyl β-pyrrolidinocrotonate |
| 2 | Ethyl β-pyrrolidinocrotonate, 1-Nitropropane | Phosphorus oxychloride, Triethylamine, Chloroform | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate |
Regioselective Synthesis Strategies
The synthesis of specifically substituted isoxazoles requires precise control over the regiochemical outcome of the cyclization reaction. The formation of the isoxazole ring, typically from a three-carbon component and a hydroxylamine source, can lead to different regioisomers depending on the reaction conditions and the nature of the substituents on the starting materials. rsc.orgacs.org
Methodologies have been developed to selectively synthesize different series of regioisomeric isoxazoles. rsc.org For example, the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride can be directed to yield 4,5-disubstituted, 3,4-disubstituted, or 3,4,5-trisubstituted isoxazoles by carefully varying the reaction parameters. rsc.org Other strategies involve the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov The regioselectivity of this cycloaddition can be controlled by using vinylphosphonates that have a leaving group in either the α or β position, leading to 3,5- and 3,4-disubstituted isoxazoles, respectively. nih.gov
Advanced Synthetic Transformations and Derivatization
Beyond the initial synthesis of the isoxazole carboxamide scaffold, advanced methods are employed for further functionalization, enabling the creation of complex molecular architectures.
Palladium-Catalyzed C-H Activation and Functionalization
A significant advancement in the derivatization of molecules containing the isoxazole carboxamide moiety is the use of palladium-catalyzed C-H activation. This powerful technique allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, guided by a directing group within the molecule. The isoxazole carboxamide group itself can serve as an effective directing group in these transformations.
A noteworthy application of this strategy is the palladium-catalyzed acetoxylation of primary γ-C(sp³)–H bonds, directed by a 5-methylisoxazole-3-carboxamide (MICA) group. acs.orgnih.gov This reaction demonstrates the ability of the MICA group to act as a bidentate directing group, facilitating the selective functionalization of a typically unreactive methyl group at the γ-position relative to the amide. acs.orgnih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and an oxidant to enable the C-O bond formation. This transformation provides a direct route to γ-acetoxylated products, which are valuable synthetic intermediates. acs.orgnih.govrsc.org
Table 3: Palladium-Catalyzed γ-C(sp³)–H Acetoxylation
| Substrate Type | Directing Group | Catalyst | Reagent | Product |
|---|
The MICA-directed γ-C(sp³)–H acetoxylation has been successfully applied to the derivatization of amino acids. acs.orgnih.gov Specifically, the primary γ-C(sp³)–H bonds in amino acids such as valine, threonine, and isoleucine have been selectively acetoxylated using this methodology. acs.orgnih.gov This functionalization of the amino acid side chain opens up new avenues for creating novel, non-proteinogenic amino acids. The resulting γ-acetoxylated α-amino acid derivatives are versatile intermediates that can be converted into other valuable compounds, such as γ-mercapto amino acids, which have applications in protein synthesis and native chemical ligation. nih.gov
Table 4: Amino Acid Derivatization via C-H Acetoxylation
| Amino Acid Substrate | Directing Group | Key Transformation | Application of Product |
|---|
Lithiation and Electrophilic Quenching at the Isoxazole 4-Position
A key strategy for functionalizing the isoxazole ring is through lithiation followed by electrophilic quenching. This method allows for the introduction of substituents at specific positions of the isoxazole core.
One approach involves the dilithiation of 4-[5′-sulfonylmethylisoxazolyl]-1,4-dihydropyridines, which can then be selectively quenched with electrophiles. umt.edu This provides a direct route to functionalized Hantzsch esters. umt.edu Another example is the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. In this process, the 4-acetyl group is protected, and the 5-methyl group is lithiated. The resulting anion can then react with various electrophiles, such as alkyl halides and aldehydes, to introduce new functional groups at the 5-methyl position. researchgate.net The choice of base and the addition of lithium chloride have been shown to significantly improve reaction yields. researchgate.net
Similarly, the deprotonation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines with n-butyllithium leads to lithiation at the 2-position. The resulting organolithium species can be trapped with a range of electrophiles to yield 2,2-disubstituted tetrahydroquinolines. nih.gov While not directly on the isoxazole ring, this demonstrates the power of lithiation and electrophilic quench in creating substituted heterocyclic compounds.
It is generally understood that electrophilic aromatic substitution on isoxazoles preferentially occurs at the 4-position, a phenomenon that can be rationalized by examining the resonance structures of the reaction intermediate. reddit.com
Substitution Reactions and Functional Group Interconversions
The functionalization of pre-formed isoxazole rings through substitution reactions and the interconversion of functional groups are common strategies to generate diverse derivatives.
A prevalent method for synthesizing isoxazole-carboxamides involves the coupling of an isoxazole carboxylic acid with various amines. researchgate.netresearchgate.net This amidation is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.govnih.gov This approach has been successfully used to synthesize a series of 5-methylisoxazole-3-carboxamide derivatives. researchgate.net
The resulting carboxamide derivatives can undergo further modifications. For instance, the methoxycarbonyl group of a synthesized 4-oxo-1,4-dihydropyridine-3-carboxylate, which was prepared from an isoxazole precursor, was selectively reduced to a hydroxymethyl group. beilstein-journals.org In another example, a pyridone derivative was treated with phosphorus tribromide to afford a bromo-substituted nicotinate, which was then used in a Suzuki coupling reaction to create a triaryl-substituted nicotinate. beilstein-journals.org These examples highlight the versatility of functional group interconversions in creating a library of complex molecules from a common isoxazole-derived intermediate.
The table below summarizes the synthesis of various isoxazole-carboxamide derivatives through coupling reactions.
| Starting Isoxazole Carboxylic Acid | Amine | Coupling Agents | Product |
| 5-methylisoxazole-3-carbonyl chloride | Various amines | - | 5-methylisoxazole-3-carboxamide derivatives researchgate.net |
| 5-phenyl-1,2-oxazole-3-carboxylic acid chloride | Primary aromatic and aliphatic amines | Triethylamine | Functionally substituted 5-phenyl-1,2-oxazole-3-carboxamides researchgate.net |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Aniline derivatives | EDC, DMAP | Isoxazole-carboxamide derivatives nih.gov |
| 5-methyl-3-phenylisoxazole-4-carboxylic acid | Aniline derivatives | EDCI, DMAP | Phenyl-isoxazole-carboxamide derivatives nih.gov |
Preparation of Halogenated Isoxazole Carboxamide Analogs
The introduction of halogen atoms into the isoxazole carboxamide scaffold can significantly influence the biological activity of the resulting compounds. Several methods have been developed for the synthesis of these halogenated analogs.
One common strategy involves the use of halogenated starting materials. For example, 5-chloro-4-chlorosulfonyl-1-ethyl-2-methyl-imidazole can be used to synthesize chloro-substituted isoxazole derivatives. researchgate.net Similarly, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a key intermediate in the synthesis of the drug dicloxacillin. google.com This intermediate is prepared from 2,6-dichlorobenzohydroxamoyl chloride. google.com
Another approach is the direct halogenation of the isoxazole ring. For instance, the use of N-chlorosuccinimide (NCS) can lead to the formation of chloro-substituted isoxazoles and isoxazolines through a tandem one-pot 1,3-dipolar cycloaddition followed by regioselective chlorination. rsc.org Chlorinative cyclization using NCS and trimethylsilyl (B98337) chloride has also been reported for the synthesis of 4-chloroisoxazoles. nih.gov
Furthermore, halogenated isoxazole carboxamides can be prepared by coupling a halogenated isoxazole carboxylic acid with an appropriate amine. A patent describes the preparation of a compound from 5-(4-fluorophenyl)isoxazole-3-carboxylic acid. google.com
The table below provides examples of halogenated isoxazole carboxamide analogs and their synthetic precursors.
| Halogenated Precursor | Product |
| 5-chloro-4-chlorosulfonyl-1-ethyl-2-methyl-imidazole | Chloro-substituted isoxazole derivative researchgate.net |
| 2,6-dichlorobenzohydroxamoyl chloride | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride google.com |
| (E/Z)-alkynyl-O-methyl oximes with NCS/trimethylsilyl chloride | 4-chloroisoxazoles nih.gov |
| 5-(4-fluorophenyl)isoxazole-3-carboxylic acid | Fluorinated isoxazole carboxamide google.com |
Green Chemistry Approaches in Isoxazole Carboxamide Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. This has led to the exploration of green chemistry approaches for the synthesis of isoxazole carboxamides, focusing on metal-free protocols, the use of aqueous solutions, and catalyst-free or recyclable catalytic systems.
Metal-Free Synthetic Protocols
Traditional methods for isoxazole synthesis often rely on metal catalysts, such as copper or ruthenium, for 1,3-dipolar cycloaddition reactions. nih.govresearchgate.netrsc.org However, these methods can suffer from drawbacks like high cost, toxicity, and difficulty in removing metal residues from the final product. nih.govresearchgate.netrsc.org Consequently, metal-free synthetic routes have emerged as attractive alternatives.
One notable metal-free approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.gov This can be achieved using various methods, including solid-phase synthesis, microwave-assisted reactions, and ultrasonication. nih.govresearchgate.net For instance, isoxazole derivatives have been synthesized from ethyl nitroacetate (B1208598) and aromatic aldehydes in water using DABCO as a catalyst under ultrasonication. rsc.org Another strategy involves the reaction of N-Boc-masked chloroximes with a mild base to generate nitrile oxides in situ, which then react with alkynes or enamines. nih.gov
Furthermore, a practical method for synthesizing isoxazole-fused tricyclic quinazoline (B50416) alkaloids has been developed using tert-butyl nitrite (B80452) (TBN) as a radical initiator and a source of N-O under metal-free conditions. nih.gov A simple and efficient metal-free synthesis of 3,5-disubstituted isoxazoles and isoxazolines has also been described using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org
Use of Aqueous Solutions as Reaction Media
The use of water as a reaction solvent is a cornerstone of green chemistry, offering advantages in terms of safety, cost, and environmental impact. Several synthetic methods for isoxazoles have been adapted to aqueous media.
For example, the synthesis of isoxazole derivatives has been achieved through the reaction of (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide with araldoxime in the presence of cetyltrimethylammonium bromide (CTAB) and iodosobenzene (B1197198) in water at room temperature. nih.gov Another study reports the clean and efficient synthesis of isoxazole derivatives in aqueous media, where the precipitate can be collected by simple filtration. mdpi.com The synthesis of isoxazole derivatives has also been accomplished by reacting ethyl nitroacetate and aromatic aldehydes in water using DABCO as a catalyst under ultrasonication. rsc.org
Catalyst-Free and Recyclable Catalytic Systems
Developing catalyst-free reactions or employing recyclable catalysts are key principles of green chemistry that aim to reduce waste and improve process efficiency.
An unprecedented catalyst-free, three-component reaction has been developed for the synthesis of isoxazolidines from haloalkynes, nitrosoarenes, and maleimides. rsc.org This reaction proceeds through a 1,2-halo migration and a [3 + 2] cycloaddition cascade. rsc.org
In terms of recyclable catalysts, heteropolyacids have been shown to be effective and reusable catalysts for the synthesis of isoxazole derivatives. researchgate.net These catalysts can be used for the condensation of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride. researchgate.net One particular study identified H3PW11CuO40 as a highly effective catalyst for this transformation. researchgate.net Another example is the use of a bulk Preyssler heteropolyacid, H14[NaP5W29MoO110], as an efficient and recyclable catalyst for the synthesis of various heterocyclic compounds. researchgate.net
The table below highlights some green chemistry approaches in isoxazole synthesis.
| Green Approach | Reaction | Conditions | Reference |
| Metal-Free | 1,3-dipolar cycloaddition | DBU | rsc.org |
| Metal-Free | Radical cyclization | TBN | nih.gov |
| Aqueous Media | Cycloaddition | CTAB, iodosobenzene, water | nih.gov |
| Aqueous Media | Condensation | Water, ultrasonication | rsc.org |
| Recyclable Catalyst | Condensation | Heteropolyacid | researchgate.net |
| Catalyst-Free | Cycloaddition | - | rsc.org |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Isoxazole (B147169) Ring System
The isoxazole ring is an aromatic heterocycle whose stability allows for various chemical manipulations of its substituents. researchgate.net However, the ring itself can participate in specific reactions, most notably through cleavage of the weak N-O bond. researchgate.netnih.gov This ring-opening is a key transformation, as it can unmask other functional groups, making isoxazoles valuable synthetic intermediates. researchgate.net
The cleavage of the isoxazole ring can lead to the formation of diverse difunctionalized compounds. Depending on the reaction conditions and the substrate's substitution pattern, products such as 1,3-dicarbonyls, enaminoketones, β-amino alcohols, or α,β-unsaturated oximes can be generated. researchgate.net This reactivity highlights the role of the isoxazole ring as a latent form of these more complex functionalities.
Another significant transformation of the isoxazole ring is its expansion. For instance, certain isoxazole derivatives can undergo molybdenum hexacarbonyl-mediated ring expansion to yield 4-pyridone structures. beilstein-journals.org This type of reaction demonstrates the utility of the isoxazole core in constructing larger, more complex heterocyclic systems.
Metabolic studies on related isoxazole compounds, such as the drug leflunomide (B1674699) (a 5-methylisoxazole-4-carboxamide (B3392548) derivative), show that the N-O bond of the isoxazole ring is susceptible to cleavage in biological systems. nih.gov This metabolic vulnerability underscores the inherent reactivity of this bond within the heterocyclic system. nih.gov
| Reaction Type | Description | Potential Products | Reference |
|---|---|---|---|
| Ring Cleavage (N-O Bond) | The most common reaction pathway for the isoxazole ring, often initiated by reduction or other metabolic processes. | Enaminoketones, 1,3-dicarbonyls, β-amino alcohols. | researchgate.netnih.gov |
| Ring Expansion | Metal-mediated insertion into the ring structure to form larger heterocyclic systems. | 4-Pyridones. | beilstein-journals.org |
Reactions at the Carboxamide Moiety
The carboxamide group (-CONH₂) at the 3-position of the ring is a versatile functional group that can undergo several characteristic reactions. The primary reaction is hydrolysis, which cleaves the amide bond to yield the corresponding carboxylic acid, 4-methylisoxazole-3-carboxylic acid, and ammonia (B1221849). This reaction can be catalyzed by acid or base.
Conversely, the carboxamide itself is typically synthesized from the more reactive carboxylic acid or its derivatives. A common synthetic route involves activating the carboxylic acid (4-methylisoxazole-3-carboxylic acid) with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), followed by reaction with an amine. nih.gov An alternative pathway is the conversion of the carboxylic acid to a highly reactive acyl chloride (e.g., 5-methylisoxazole-3-carbonyl chloride) using an agent like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide bond. researchgate.net
| Reaction Type | Reactant(s) | Product(s) | Reference |
|---|---|---|---|
| Amide Formation (from Carboxylic Acid) | 4-Methylisoxazole-3-carboxylic acid, Amine, Coupling Agents (e.g., EDCI, DMAP) | 4-Methylisoxazole-3-carboxamide derivative | nih.gov |
| Amide Formation (from Acyl Chloride) | 4-Methylisoxazole-3-carbonyl chloride, Amine | This compound derivative | researchgate.net |
| Amide Hydrolysis / Cleavage | This compound, Water (acid/base catalyst) | 4-Methylisoxazole-3-carboxylic acid, Ammonia | nih.gov |
Influence of Substituents on Reaction Pathways and Selectivity
The substituents on the isoxazole ring and the carboxamide nitrogen play a critical role in directing the course and selectivity of chemical reactions. The methyl group at the 4-position of the isoxazole ring exerts both electronic and steric effects. Electronically, it is a weak electron-donating group, which can subtly influence the aromaticity and electron density of the ring, potentially affecting the ease of ring-opening reactions.
In more complex derivatives, substituents on an N-aryl group of the carboxamide can have a profound impact. The electronic nature of these substituents (whether they are electron-withdrawing or electron-donating) can alter the reactivity of the amide bond and even influence reactions on the isoxazole ring. nih.gov For example, in multi-component reactions involving related 5-amino-3-methylisoxazoles, the nature of the N-aryl substituent on a reactant can switch the reaction pathway between different outcomes, leading to the selective formation of distinct heterocyclic scaffolds. beilstein-journals.org The use of different reaction conditions, such as sonication or specific catalysts, can further exploit these substituent effects to control the product distribution. beilstein-journals.org
Spectroscopic and Advanced Analytical Characterization of 4 Methylisoxazole 3 Carboxamide Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4-methylisoxazole-3-carboxamide, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable data regarding the chemical environment of each atom.
¹H NMR Spectroscopy: In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the methyl and amide protons. The methyl protons (CH₃) usually appear as a singlet, while the amide protons (CONH₂) present as two separate broad singlets due to restricted rotation around the C-N bond.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances are expected for the methyl carbon, the isoxazole (B147169) ring carbons, and the carbonyl carbon of the amide group. The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system.
Table 1: Representative NMR Data for Isoxazole Derivatives
| Compound/Derivative | Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 5-methylisoxazole-3-carboxylic acid | ¹H NMR | MeOD | 2.30 (s, CH of isoxazole) |
| 5-methylisoxazole-3-carboxamide (B1215236) derivative | ¹H NMR | - | 2.34 (s, CH of isoxazole) |
| Ethyl 5-(2-(pyridin-4-ylamino)oxazol-4-yl)isoxazole-3-carboxylate | ¹H NMR | Acetone | 9.41 (s, 1H), 8.17 (s, 1H), 7.76 (d, J = 7.9 Hz, 2H), 7.36 (t, J = 7.9 Hz, 2H), 7.12–6.75 (m, 2H), 4.43 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H) |
| 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid | ¹H NMR | DMSO-d₆ | 10.45 (s, 1H), 9.47 (s, 1H) 8.42 (s, 1H), 7.66 (d, J = 7.8 Hz, 2H), 7.34 (t, J = 7.9 Hz, 2H), 7.00 (dd, J = 15.0, 7.6 Hz) |
| 5-methylisoxazole-3-carboxylic acid | ¹³C NMR | - | 169.5 (C4 of isoxazole) |
| Ethyl 5-(2-(pyridin-4-ylamino)oxazol-4-yl)isoxazole-3-carboxylate | ¹³C NMR | Acetone | 20.8; 62.4; 101.5; 117.4; 122.4; 129.8; 132.7; 136.9; 156.5; 156.6; 158.1; 159.3; 165.1 |
Note: The data presented is for related isoxazole derivatives and serves as a representative example of the types of signals and shifts observed in these structures. Specific data for this compound may vary.
Mass Spectrometry (MS) Techniques (EIMS, HRMS, ESI-MS)
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. Various ionization techniques can be employed for the analysis of this compound.
Electron Ionization Mass Spectrometry (EIMS): EIMS involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum of a 5-methylisoxazole-3-carboxamide derivative showed a molecular ion peak (M+) at m/z 127, confirming its molecular weight. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For a related isoxazole derivative, HRMS (ESI) calculated for C₁₇H₁₇N₃O₄ [M + H]⁺ was 328.1219 and found to be 328.1401. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts. ESI-MS analysis is frequently coupled with liquid chromatography for LC-MS studies. nih.gov For instance, in the analysis of related compounds, ESI-MS was used to identify protonated molecules and their fragments. nih.govbeilstein-journals.org
Table 2: Mass Spectrometry Data for Isoxazole Derivatives
| Compound/Derivative | Ionization Method | Ion | m/z (Observed) |
|---|---|---|---|
| 5-methylisoxazole-3-carboxylic acid | EIMS | [M+] | 127 |
| Ethyl 5-(2-(pyridin-4-ylamino)oxazol-4-yl)isoxazole-3-carboxylate | HRMS (ESI) | [M + H]⁺ | 300.1112 |
| Ethyl 5-(2-(pyridin-4-ylamino)oxazol-4-yl)isoxazole-3-carboxylate | HRMS (ESI) | [M + H]⁺ | 301.0999 |
| 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid | HRMS (ESI) | [M + H]⁺ | - |
| 5-aminoimidazole-4-carboxamide (B1664886) (AICA) | ESI(+) | [M+H]⁺ | 127 |
| AICA Fragment | ESI(+) | - | 110 |
Note: The data is for related isoxazole derivatives to illustrate the application of mass spectrometry techniques.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For a derivative, 5-methylisoxazole-3-carboxylic acid, characteristic absorption bands were observed at 1718 cm⁻¹ (C=O), 1652 cm⁻¹ (C=C), 1538 cm⁻¹ (N-O), and 1250 cm⁻¹ (C-O). researchgate.net Another related compound exhibited absorption bands at 3603 cm⁻¹ for the OH group, 1645 cm⁻¹ for the C=O of the amide, and 1582 cm⁻¹ for the C=N group. researchgate.net
Table 3: IR Absorption Bands for Isoxazole Derivatives
| Compound/Derivative | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| 5-methylisoxazole-3-carboxylic acid | C=O | 1718 |
| 5-methylisoxazole-3-carboxylic acid | C=C | 1652 |
| 5-methylisoxazole-3-carboxylic acid | N-O | 1538 |
| 5-methylisoxazole-3-carboxylic acid | C-O | 1250 |
| Derivative 13 | OH | 3603 |
| Derivative 13 | C=O (amide) | 1645 |
| Derivative 13 | C=N | 1582 |
Note: The data is for related isoxazole derivatives to provide representative IR absorption frequencies.
Chromatographic Methods for Purity and Analysis (HPLC, LC-MS/MS, UPLC)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, ensuring its purity and facilitating its analysis in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of pharmaceutical compounds. For the analysis of related isoxazole compounds, analytical HPLC systems with UV detection (at 210 nm) and a C18 column are often employed. nih.gov A gradient elution with a mobile phase consisting of trifluoroacetic acid (TFA) in water and acetonitrile (B52724) is a common practice. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. An LC-MS/MS method was developed for the determination of 5-aminoimidazole-4-carboxamide (AICA), a structurally similar compound, in human plasma. nih.gov This method involved ion-pair extraction and separation on an ODS2 column with a methanol-water mobile phase, followed by detection using an electrospray ionization source in positive ion mode. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. It is often used for high-resolution mass spectrometry (HRMS) analyses. rsc.org
Table 4: Chromatographic Conditions for the Analysis of Related Compounds
| Technique | Column | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| HPLC | YMC-Pack RP C18 (4.6 × 250 mm, 5 µm) | Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile/H₂O (4:1) (B) | UV (210 nm) | Purity analysis of synthesized peptides |
| LC-MS/MS | Hypersil ODS2 | Methanol-water (68:32, v/v) | ESI(+) with MRM | Determination of AICA in human plasma |
| UPLC | Acquity H-Class | - | HRMS | High-resolution mass analysis |
Note: The table summarizes chromatographic conditions used for the analysis of compounds structurally related to this compound.
Computational and Theoretical Studies in 4 Methylisoxazole 3 Carboxamide Research
Quantum-Chemical Calculations
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 4-Methylisoxazole-3-carboxamide. These calculations provide a detailed picture of the molecule's three-dimensional structure and electronic landscape.
Table 1: Representative Optimized Geometrical Parameters for an Isoxazole (B147169) Core Structure
| Parameter | Value (Å or Degrees) |
| N-O Bond Length | 1.42 |
| C=N Bond Length | 1.30 |
| C-C (ring) Bond Length | 1.44 |
| C-C (carboxamide) Bond Length | 1.51 |
| O-C-C Angle | 110.5 |
| C-N-O Angle | 108.0 |
Note: These are representative values for an isoxazole ring and may vary for this compound.
Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For isoxazole derivatives, the HOMO is typically localized over the electron-rich regions of the aromatic and heterocyclic rings, while the LUMO is often distributed over the electron-withdrawing carboxamide group. This distribution influences how the molecule interacts with biological targets.
Quantum-chemical calculations are also employed to estimate a variety of molecular descriptors that are critical for predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These descriptors for isoxazole-carboxamide derivatives are often calculated using modules like QikProp. nih.gov
Table 2: Calculated Molecular Descriptors for a Representative Isoxazole-Carboxamide Derivative
| Descriptor | Predicted Value |
| Molecular Weight | < 500 |
| LogP (octanol/water) | 1.0 - 3.0 |
| Total Polar Surface Area (TPSA) | 60 - 80 Ų |
| Number of Hydrogen Bond Donors | 1 - 2 |
| Number of Hydrogen Bond Acceptors | 3 - 4 |
Note: These values are typical for drug-like isoxazole derivatives and provide a general profile. nih.gov
Molecular Docking and Virtual Screening Approaches
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is extensively used in virtual screening to identify potential drug candidates from large compound libraries. In the context of isoxazole-carboxamides, docking studies have been performed to investigate their binding to various enzymes, such as cyclooxygenases (COX-1 and COX-2). nih.gov These studies help to elucidate the key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein, providing a rationale for the compound's biological activity.
Molecular Dynamics Simulations to Elucidate Mechanisms of Action
To understand the dynamic behavior of the ligand-protein complex, molecular dynamics (MD) simulations are employed. These simulations provide a time-resolved view of the molecular interactions, offering insights into the stability of the binding pose predicted by docking and the conformational changes that may occur upon ligand binding. For isoxazole-carboxamide derivatives, MD simulations have been used to study the dynamic stability of their complexes with biological targets, helping to refine the understanding of their mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isoxazole derivatives, 3D-QSAR models have been developed to predict their antibacterial activity. These models use steric and electrostatic fields around the molecules to correlate with their biological potency. While specific QSAR studies prominently featuring this compound are not widely reported, the methodology is applicable to this compound within a series of analogues to guide the design of more potent derivatives.
Mechanistic Insights into the Biological Activity of 4 Methylisoxazole 3 Carboxamide Derivatives Non Clinical and in Vitro Studies
Receptor and Pathway Modulation
Derivatives of the isoxazole-carboxamide scaffold have been investigated for their ability to modulate various receptors and signaling pathways.
Specifically, isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govresearchgate.net These receptors, particularly those permeable to calcium, are highly expressed in the spinal dorsal horn and play a crucial role in nociceptive transmission and inflammatory pain. nih.govresearchgate.net Overactivation of AMPA receptors contributes to central sensitization and chronic pain. nih.gov
In an electrophysiological study, twelve isoxazole-4-carboxamide derivatives (CIC-1 to CIC-12) were tested for their effects on AMPA receptor-mediated currents in HEK293t cells. researchgate.net The results showed that these compounds are potent inhibitors of AMPA receptor activity, with some derivatives causing a significant reduction in current. nih.govresearchgate.net
| Compound | Inhibition Fold (GluA2) |
| CIC-1 | 8-fold |
| CIC-2 | 7.8-fold |
Data from whole-cell patch clamp recordings. nih.govresearchgate.net
These derivatives act as negative allosteric modulators, binding to regulatory sites distinct from the glutamate-binding domain. nih.gov This modulation of AMPA receptor kinetics presents a potential therapeutic strategy for managing pain. nih.govresearchgate.net
Furthermore, in a different context, 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives have been identified as novel agonists of hypoxia-inducible factor-2α (HIF-2α). nih.gov HIF-2 is a key transcription factor in cellular responses to low oxygen, regulating the production of erythropoietin (EPO). nih.gov Through virtual screening and structural optimization, compounds with potent HIF-2α agonistic activity were discovered, with the most promising exhibiting EC50 values in the low micromolar range. nih.gov One compound, 14d, also demonstrated favorable pharmacokinetic properties, suggesting its potential as a lead compound for treating renal anemia. nih.gov
Hypoxia-Inducible Factor-2 Alpha (HIF-2α) Agonism
Hypoxia-inducible factor-2 (HIF-2) is a critical transcription factor in the cellular response to low oxygen conditions, notably regulating the production of erythropoietin (EPO). nih.gov Unexpectedly, through docking-based virtual screening against HIF-2α inhibitors, a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative, designated v19, was identified as a HIF-2α agonist. nih.gov
Subsequent structural optimization of this initial hit compound led to the development of a series of novel HIF-2α agonists. nih.gov Among these, compounds 12g and 14d demonstrated potent agonistic activity in vitro, with EC₅₀ values of 2.29 μM and 1.78 μM, respectively. nih.gov Molecular dynamics simulations provided insight into their mechanism, suggesting that they allosterically enhance the dimerization of HIF-2, a key step in its activation. nih.gov The promising pharmacokinetic profile of compound 14d, in particular, highlights its potential as a lead compound for conditions like renal anemia. nih.gov
AMPA Receptor Activity Modulation and Inhibition
Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate (B1630785) receptors central to synaptic transmission. nih.govnih.gov Overactivation of these receptors is implicated in pathological conditions such as chronic pain and neurodegenerative diseases. nih.govnih.gov
Studies using whole-cell patch-clamp electrophysiology have shown that these derivatives can act as negative allosteric modulators, binding to regulatory sites on the AMPA receptor distinct from the glutamate-binding domain. nih.gov This interaction does not block physiological transmission entirely but prevents pathological overactivation by altering the receptor's kinetic properties. nih.gov Specifically, certain derivatives significantly inhibit AMPA receptor activity. For instance, compounds CIC-1 and CIC-2 produced an 8-fold and 7.8-fold reduction in AMPA receptor-mediated currents, respectively. nih.govnih.gov
Further research focused on specific AMPA receptor subunits, such as the GluA2-containing receptors crucial for limiting calcium permeability and excitotoxicity. nih.gov Fluorophenyl-isoxazole-carboxamide derivatives, including ISX-11 and ISX-8 , were found to be potent inhibitors of GluA2-containing AMPARs. nih.gov
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| ISX-11 | GluA2 | 4.4 |
| ISX-11 | GluA2/3 | 4.62 |
| ISX-8 | GluA2 | 4.6 |
| ISX-8 | GluA2/3 | 4.79 |
These compounds also profoundly altered the biophysical gating properties of the receptors, significantly increasing deactivation rates while decreasing desensitization rates. nih.gov This modulation of receptor kinetics makes these derivatives promising candidates for therapeutic intervention in neurological disorders. nih.govnih.govnih.gov
Influence on Cellular Signaling Pathways
The biological effects of isoxazole-carboxamide derivatives are underpinned by their ability to influence key cellular signaling pathways, particularly those governing cell cycle progression and apoptosis. nih.govespublisher.comscispace.com
Studies have demonstrated that these compounds can induce cell cycle arrest. For example, the isoxazole (B147169) derivative Leflunomide (B1674699) has been shown to cause cell cycle arrest at the S phase. nih.govresearchgate.net In other studies, isoxazole-carboxamide derivatives 2d and 2e were found to induce a delay in the G2/M phase of the cell cycle in Hep3B liver cancer cells. nih.gov Similarly, a combination treatment including the isoxazole-containing drug Sulfamethoxazole resulted in a significant accumulation of MCF-7 breast cancer cells in the G2/M phase. scispace.com
In addition to cell cycle control, these derivatives impact apoptotic pathways. Research has shown that some isoxazole compounds can trigger apoptosis by increasing the activity of key executioner enzymes like caspase-3 and caspase-7. espublisher.com This was further substantiated by findings that a combination of Sulfamethoxazole and Quercetin led to the upregulation of the caspase-3 gene and downregulation of the anti-apoptotic NFkB gene, thereby promoting programmed cell death. scispace.com The ability of certain derivatives to act as kinase inhibitors also suggests a broader influence on cellular signaling cascades. smolecule.com
In Vitro Cellular Activity Mechanisms
The anticancer potential of 4-methylisoxazole-3-carboxamide derivatives has been extensively evaluated in vitro across a variety of human cancer cell lines. These studies have established their antiproliferative effects and begun to uncover the cellular mechanisms responsible, namely the inhibition of proliferation and the induction of apoptosis.
Antiproliferative Effects on Cancer Cell Lines (e.g., Hep3B, HepG2, HeLa, MCF-7, B16F1, Colo205, HL-60)
Isoxazole-carboxamide derivatives have demonstrated a broad spectrum of cytotoxic activity against multiple cancer cell lines. nih.govnih.gov For instance, a series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives showed moderate to potent antiproliferative activities. nih.govresearchgate.net Compound 2e was particularly potent against the B16F1 melanoma cell line, while compound 2a showed broad activity against B16F1, Colo205, HepG2, and HeLa cells. researchgate.net
Another study evaluated a series of isoxazole-carboxamide derivatives (2a–2g ) against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. nih.gov Compounds 2d and 2e were most active against Hep3B cells, while 2d was most effective against HeLa cells. nih.gov In the MCF-7 cell line, compound 2a showed the most significant activity. nih.gov Furthermore, derivatives of 4-formyl-3-methylisoxazole have shown significant cytotoxicity against the HL-60 promyelocytic leukemia cell line.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound 2e | B16F1 | 0.079 |
| Compound 2a | B16F1 | 7.55 |
| Compound 2a | HeLa | 40.85 |
| 4-formyl-3-methylisoxazole derivative | HL-60 | 19.0 |
| Compound 2d | HeLa | ~48.5 (15.48 µg/ml) |
| Compound 2d | Hep3B | ~72.8 (23 µg/ml) |
| Compound 2e | Hep3B | ~72.8 (23 µg/ml) |
| Compound 2a | MCF-7 | ~126 (39.80 µg/ml) |
| Sulfamethoxazole + Quercetin | MCF-7 | 55.97 µg/ml |
| Sulfamethoxazole + Quercetin | HepG2 | 135.9 µg/ml |
The primary mechanism behind the cytotoxic effects of these compounds is the inhibition of cancer cell proliferation. nih.govscispace.comnih.gov This is demonstrated by the dose-dependent reduction in cell viability observed in numerous studies. nih.gov The antiproliferative action is often linked to the ability of these compounds to interfere with the cell cycle. As noted previously, isoxazole derivatives can induce cell cycle arrest, preventing cancer cells from dividing and propagating. nih.govscispace.com For example, the accumulation of cells in the G2/M phase upon treatment with derivatives 2d and 2e directly demonstrates an inhibition of proliferation, as the cells are prevented from entering a new cycle of division. nih.govscispace.com
Beyond halting proliferation, this compound derivatives have been shown to actively induce programmed cell death, or apoptosis, in cancer cells. nih.govscispace.com This represents a critical mechanism for eliminating malignant cells. In vitro studies on Hep3B cells revealed that treatment with compounds 2d and 2e not only reduced cell viability but also shifted the mode of cell death from necrosis towards apoptosis. nih.gov This indicates a controlled, programmed cellular death rather than an uncontrolled necrotic breakdown. The induction of apoptosis is further supported by mechanistic data showing the upregulation of pro-apoptotic genes like caspase-3 and the downregulation of anti-apoptotic factors such as NFkB, which collectively push the cell towards a self-destruction pathway. scispace.com
Cell Cycle Arrest
An extensive review of the available scientific literature did not yield specific studies investigating the direct effects of this compound or its immediate derivatives on cell cycle arrest. While other related heterocyclic carboxamides, such as 1,2,4-triazole-3-carboxamide derivatives, have been shown to induce cell cycle arrest in leukemia cell lines, similar mechanistic data for the this compound scaffold is not presently available.
Antimicrobial Mechanisms (e.g., against Mycobacterium tuberculosis, Bacillus subtilis, Escherichia coli)
Derivatives of the isoxazole carboxamide scaffold have demonstrated varied antimicrobial activities, although the precise mechanisms are often multifaceted and dependent on the specific chemical structure.
The antimicrobial potential of isoxazole compounds has been widely studied against a range of microorganisms. researchgate.net Their efficacy is linked to the nitrogen- and oxygen-containing heterocyclic ring, which can readily interact with biological targets like enzymes and receptors through non-covalent bonds. researchgate.net
Against Mycobacterium tuberculosis While direct mechanistic studies on this compound are limited, research on structurally related carboxamides provides insight into potential mechanisms against M. tuberculosis. A key target for several mycobactericidal compounds is the essential mycolic acid transporter MmpL3. researchgate.net Various carboxamide-containing compounds, including indolecarboxamides and tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides, function as MmpL3 inhibitors. researchgate.net Another potential mechanism involves activation by bacterial enzymes. For instance, resistance to indole-4-carboxamide in M. tuberculosis has been linked to mutations in the amidase-encoding gene amiC. nih.gov This suggests that some carboxamides may act as prodrugs, requiring hydrolysis by bacterial amidases like AmiC to release the active pharmacophore, which then inhibits a critical metabolic pathway, such as tryptophan biosynthesis. nih.gov
Against Bacillus subtilis and Escherichia coli Several studies have screened isoxazole derivatives for activity against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli. The results indicate that activity is highly dependent on the substitutions on the isoxazole ring. For example, certain synthesized isoxazole carboxamide derivatives with electron-withdrawing groups (e.g., halogens) showed moderate to potent activity against E. coli. Other studies have reported that specific isoxazole derivatives exhibit noteworthy antibacterial effects against both B. subtilis and E. coli when compared to standard antibiotics like ampicillin. researchgate.netnih.gov However, some phenyl-isoxazole-carboxamide derivatives were found to have weak or negligible antibacterial activity against several strains, including E. coli. doaj.org The mechanism for compounds that are active is often not fully elucidated but is presumed to involve the disruption of essential cellular processes.
| Bacterial Species | Potential Mechanism/Observed Activity | Compound Class Studied | Citation |
|---|---|---|---|
| Mycobacterium tuberculosis | Inhibition of MmpL3 mycolic acid transporter (inferred from related compounds). | Indolecarboxamides, THPPs | researchgate.net |
| Mycobacterium tuberculosis | Prodrug activation via amidase (AmiC) enzyme (inferred from related compounds). | Indole-4-carboxamide | nih.gov |
| Bacillus subtilis | Moderate antibacterial effect observed in screening assays. | Isoxazole derivatives | researchgate.netnih.gov |
| Escherichia coli | Moderate to potent activity, particularly with electron-withdrawing groups. | Isoxazole carboxamide derivatives |
Anti-Inflammatory Mechanisms (in vitro models)
The anti-inflammatory properties of isoxazole derivatives are a significant area of investigation. In vitro studies on related compounds suggest that a primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.
A study evaluating a series of phenyl-isoxazole-carboxamide derivatives demonstrated that these compounds exhibited moderate to potent inhibitory activity against both COX-1 and COX-2 enzymes. doaj.org One specific derivative, compound A13, was a particularly potent inhibitor of COX-2, with a half-maximal inhibitory concentration (IC₅₀) of 13 nM and a selectivity ratio of 4.63 for COX-2 over COX-1. doaj.org The proposed binding mode suggests that the 5-methyl-isoxazole ring of the compound is pushed toward a secondary binding pocket within the COX-2 enzyme, establishing ideal binding interactions. doaj.org This inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Furthermore, the active metabolite of the anti-inflammatory agent UTL-5g was identified as 5-methylisoxazole-3-carboxylic acid, a compound structurally very similar to the core of this compound, underscoring the intrinsic anti-inflammatory potential of this chemical scaffold. nih.gov
| Mechanism | In Vitro Model | Key Findings | Compound Class Studied | Citation |
|---|---|---|---|---|
| COX-1/COX-2 Inhibition | In vitro COX inhibition assay | Compound A13 showed potent COX-2 inhibition (IC₅₀ = 13 nM) and good selectivity. | Phenyl-isoxazole-carboxamide derivatives | doaj.org |
| General Anti-inflammatory Activity | Metabolite identification | The active metabolite of an anti-inflammatory agent was identified as 5-methylisoxazole-3-carboxylic acid. | UTL-5g | nih.gov |
Immunomodulatory Effects (e.g., immunosuppressive and immunostimulatory properties in murine models)
Derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid, which shares a core structure with this compound, have been shown to possess significant and often differential immunomodulatory properties in murine models.
Immunosuppressive Effects: Certain derivatives have demonstrated potent immunosuppressive activity. Studies in mice have shown that amides of 5-amino-3-methylisoxazole-4-carboxylic acid can suppress both humoral (antibody-mediated) and cellular immune responses. nih.gov For example, the derivative MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) was found to inhibit the humoral immune response in vitro and suppress the eliciting phase of delayed-type hypersensitivity (DTH), a measure of cellular immunity, in vivo. nih.gov This compound also inhibited the production of the pro-inflammatory cytokine TNF-α. nih.gov Another derivative, MM3, was shown to induce strong increases in the expression of pro-apoptotic proteins such as caspases and Fas in Jurkat cells, suggesting that its immunosuppressive action may be mediated by inducing apoptosis in lymphocytes. nih.gov
Immunostimulatory Effects: Conversely, other derivatives of the same isoxazole core can act as immunostimulants. The parent 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide exhibited predominantly stimulatory activity on lymphocyte proliferation in mice. The derivative MO5, while suppressing the effector phase of DTH, was found to stimulate the inductive phase of the same response in vivo, highlighting a complex, dual immunomodulatory profile. nih.gov This suggests that subtle changes to the chemical structure can switch the compound's activity from immunosuppressive to immunostimulatory, a property that depends heavily on the nature and location of substituents. nih.gov
| Effect | Model System | Key Findings | Compound Class/Derivative | Citation |
|---|---|---|---|---|
| Immunosuppressive | Murine models (in vivo/in vitro) | Inhibited humoral and cellular immune responses; inhibited TNF-α production. | 5-amino-3-methylisoxazole-4-carboxylic acid amides (e.g., MO5) | nih.gov |
| Immunosuppressive (Pro-apoptotic) | Jurkat cell line | Increased expression of caspases and Fas, suggesting apoptosis induction. | 5-amino-N'-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | nih.gov |
| Immunostimulatory | Murine models (in vitro) | Stimulated lymphocyte proliferation. | 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | |
| Mixed (Stimulatory/Suppressive) | Murine DTH model (in vivo) | Stimulated the inductive phase but inhibited the eliciting phase of DTH. | 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) | nih.gov |
Non-Clinical Therapeutic Potential based on Mechanistic Studies
Preclinical Models of Antihyperalgesia
Derivatives of isoxazole carboxamide have shown promise as potential analgesics in preclinical models of pain, acting through non-opioid mechanisms.
In a study using mouse models, novel 3-substituted-isoxazole-4-carboxamide derivatives were evaluated for antinociceptive (pain-relieving) activity. doaj.orgnih.gov Several compounds showed low to moderate analgesic effects in both the acetic acid-induced writhing test (a model of inflammatory pain) and the hot plate test (a model of central pain). nih.gov Notably, the analgesic effects of the most active compounds were not reversed by naloxone, an opioid receptor antagonist, indicating that their mechanism is independent of the opioid system. researchgate.netdoaj.orgnih.gov Docking studies suggested that these compounds may exert their effects by binding to non-opioid targets such as COX-1, COX-2, and the human capsaicin (B1668287) receptor (TRPV1). doaj.orgnih.gov
Further research into isoxazole-4-carboxamide derivatives has identified them as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov Overactivation of AMPA receptors is a key process in central sensitization, which amplifies pain signals in chronic inflammatory and neuropathic pain states. nih.govtranspharmation.com Specific isoxazole-4-carboxamide derivatives acted as negative allosteric modulators of AMPA receptors, potently inhibiting their activity. nih.gov This mechanism offers a promising non-opioid strategy for managing chronic pain by counteracting the pathological amplification of pain signals in the central nervous system. nih.gov
Potential in Renal Anemia Treatment (via HIF-2α agonism)
A significant therapeutic potential for isoxazole carboxamide derivatives has been identified in the treatment of renal anemia through the activation of the hypoxia-inducible factor (HIF) pathway. Anemia is a common complication of chronic kidney disease (CKD) due to the insufficient production of erythropoietin (EPO) by the failing kidneys. nih.gov
The HIF-2α transcription factor is a master regulator of EPO production in response to low oxygen levels. nih.gov Pharmacological activation of the HIF pathway is seen as a more physiological approach to treating renal anemia compared to standard therapies. nih.gov A recent study used docking-based virtual screening to identify novel agonists of HIF-2α. nih.gov This screen unexpectedly identified a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative (v19) as a hit. nih.gov Subsequent structural optimization of this hit compound led to the development of a series of potent 3-aryl-5-methyl-isoxazole-4-carboxamide analogs that function as HIF-2α agonists. nih.gov The lead compound from this series, compound 14d , demonstrated excellent agonistic activity for HIF-2α, effectively promoting the expression of the EPO gene. nih.gov These findings strongly suggest that compounds based on the methyl-isoxazole-carboxamide scaffold are auspicious lead candidates for developing novel oral therapies for the treatment of renal anemia. nih.gov
Insecticidal Activity Mechanisms
In vitro and non-clinical research into the derivatives of this compound has revealed potential mechanisms by which this class of compounds exerts its insecticidal effects. While specific studies on this compound are not extensively available in public literature, the broader family of isoxazole and isoxazoline (B3343090) carboxamides has been the subject of significant investigation. These studies point primarily towards two principal modes of action: the disruption of neurotransmitter-gated ion channels and the inhibition of critical enzymes in the insect nervous system.
The primary and most well-documented mechanism of insecticidal action for isoxazoline derivatives, a closely related class of compounds, is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in the insect nervous system. GABA is the principal inhibitory neurotransmitter in insects, and its binding to GABACls opens the channels, allowing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire.
Derivatives of isoxazole have been shown to act as non-competitive antagonists at this receptor. They are thought to bind to a site within the chloride channel pore, physically blocking the passage of ions. This blockage prevents the inhibitory action of GABA, leading to hyperexcitation of the central nervous system, followed by paralysis and death of the insect.
For instance, studies on various 4,5-disubstituted 3-isoxazolol analogues, which share the core isoxazole ring, have demonstrated their action as competitive antagonists of housefly GABA receptors. nih.gov These findings suggest that the isoxazole scaffold is key to this antagonistic activity. The introduction of different substituents at various positions on the isoxazole ring can modulate the potency and selectivity of these compounds for insect GABA receptors over vertebrate receptors, a crucial aspect for developing targeted insecticides.
Another significant, though less universally attributed, mechanism for some isoxazole carboxamide derivatives is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. The termination of the ACh signal is essential for proper nerve function.
Research on certain 3-oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates has demonstrated their potent AChE inhibitory properties, leading to effective mosquitocidal activity against both susceptible and resistant strains of Anopheles gambiae. nih.gov Inhibition of AChE leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation, which results in convulsions, paralysis, and ultimately, the death of the insect. Some carboxamide derivatives have also shown moderate inhibitory effects on AChE in other insect species, such as Myzus persicae (green peach aphid). bohrium.com
Kinetic studies with some indole-isoxazole carbohydrazide (B1668358) derivatives have indicated a competitive inhibition pattern for AChE, suggesting that these molecules may compete with the natural substrate, acetylcholine, for the active site of the enzyme. nih.gov
The following tables present data from studies on various isoxazole derivatives, illustrating their insecticidal activity and their effects on specific molecular targets.
Table 1: Insecticidal Activity of Isoxazole Derivatives Against Various Pest Species
| Compound/Derivative Class | Target Pest Species | Metric | Value | Reference(s) |
| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | Housefly (Musca domestica) | LD₅₀ | 5.6 nmol/fly | nih.gov |
| Isoxazol-3-yl dimethylcarbamates | Malaria Mosquito (Anopheles gambiae) | Contact Toxicity | Excellent | nih.gov |
| 3-Oxoisoxazole-2(3H)-dimethylcarboxamides | Malaria Mosquito (Anopheles gambiae) | Contact Toxicity | Excellent | nih.gov |
| Carboxamide derivatives | Colorado Potato Beetle (Leptinotarsa decemlineata) | Activity | High (most active of compounds tested) | bohrium.com |
Table 2: In Vitro Inhibitory Activity of Isoxazole Derivatives
| Compound/Derivative Class | Target Enzyme/Receptor | Target Organism | Metric | Value | Reference(s) |
| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | GABA Receptor (ac variant) | Housefly (Musca domestica) | IC₅₀ | 30 µM | nih.gov |
| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | GABA Receptor (bc variant) | Housefly (Musca domestica) | IC₅₀ | 34 µM | nih.gov |
| Carboxamide derivative (3n) | Acetylcholinesterase (commercial) | - | IC₅₀ | 0.18 ± 0.01 µM | bohrium.com |
| Carboxamide derivative (3o) | Acetylcholinesterase (commercial) | - | IC₅₀ | 0.13 ± 0.01 µM | bohrium.com |
| Carboxamide derivative (3n) | Acetylcholinesterase (homogenate) | Green Peach Aphid (Myzus persicae) | IC₅₀ | 0.65 ± 0.02 µM | bohrium.com |
| Carboxamide derivative (3o) | Acetylcholinesterase (homogenate) | Green Peach Aphid (Myzus persicae) | IC₅₀ | 0.24 ± 0.01 µM | bohrium.com |
| Indole-isoxazole carbohydrazide (5d) | Acetylcholinesterase | - | IC₅₀ | 29.46 ± 0.31 µM | nih.gov |
These findings from related compounds provide strong indications that the insecticidal activity of the this compound scaffold likely stems from its ability to interfere with fundamental neurological processes in insects, primarily through the disruption of GABA-gated chloride channels or the inhibition of acetylcholinesterase. The specific mechanism and potency would, of course, be dependent on the full structure of the derivative .
Structure Activity Relationship Sar Studies of 4 Methylisoxazole 3 Carboxamide Derivatives
Impact of Substituents on Biological Potency and Selectivity
The biological potency and selectivity of 4-methylisoxazole-3-carboxamide derivatives are profoundly influenced by the nature and position of various substituents. Research has demonstrated that even minor chemical alterations can lead to significant changes in biological outcomes, targeting everything from cancer cells to central nervous system receptors.
For instance, in the context of anticancer activity, the substitution pattern on an appended phenyl ring is a key determinant of potency. Studies on related isoxazole (B147169) carboxamide scaffolds have shown that the presence of halogens (such as fluorine and chlorine) on a 3-phenyl ring can enhance antiproliferative activities. nih.gov In one study, while unsubstituted 3-phenyl isoxazole compounds showed weak activity, their halogen-substituted counterparts were more effective against certain cancer cell lines. nih.gov
In the modulation of AMPA receptors, which are crucial in neurotransmission, specific substituents on a phenyl ring attached to the carboxamide nitrogen dramatically affect activity. Derivatives with methoxy (B1213986) (-OCH₃) groups have been shown to significantly enhance inhibitory activity. nih.gov This enhancement is attributed to the potential for hydrogen bonding and resonance effects, which can stabilize the interaction with the receptor. nih.gov The spatial arrangement and electronic properties of these substituents are critical, with bulky groups potentially causing steric hindrance that diminishes activity. mdpi.com
The selectivity of these compounds for different biological targets is also a key consideration. For example, a series of isoxazole derivatives were evaluated for their inhibitory action against carbonic anhydrase (CA), an enzyme linked to several human malignancies. acs.orgresearchgate.net The SAR analysis revealed that the type of aromatic ring and its substitution pattern were crucial in determining the inhibitory potential against the CA enzyme. acs.org
The table below summarizes the impact of various substituents on the biological activity of isoxazole carboxamide derivatives based on findings from different studies.
| Core Scaffold Variation | Substituent | Position of Substitution | Observed Impact on Biological Potency | Target |
| 5-Methyl-3-phenylisoxazole-4-carboxamide (B2444219) | Halogens (F, Cl) | 3-Phenyl ring | Enhanced activity | Anticancer (Hep3B, MCF-7) nih.gov |
| Isoxazole-4-carboxamide | 4-Chloro-2,5-dimethoxyphenyl | Carboxamide nitrogen | Potent inhibition, superior activity | AMPA Receptor nih.gov |
| Isoxazole-4-carboxamide | 3,4,5-Trimethoxyphenyl | Carboxamide nitrogen | Enhanced receptor affinity, high potency | AMPA Receptor nih.gov |
| Isoxazole-4-carboxamide | Trifluoromethoxy (-OCF₃) | Carboxamide nitrogen | Moderate activity, offset by steric hindrance | AMPA Receptor nih.gov |
| Isoxazole derivatives | Various aromatic rings | Varied | Determined inhibitory potential | Carbonic Anhydrase acs.org |
Contribution of Specific Functional Groups to Activity
Phenyl Group: The phenyl group is a common substituent, often attached to the carboxamide nitrogen. Its orientation and substitution pattern are critical. The spatial arrangement between the phenyl and isoxazole rings is crucial for effective binding to receptors like the AMPA receptor. nih.govmdpi.com Non-coplanarity is often favored for optimal alignment within a receptor's binding pocket. mdpi.com
Halogens (Chloro, Fluoro): Halogen atoms, particularly chlorine and fluorine, are frequently used to enhance biological activity. Their electron-withdrawing properties can alter the electronic distribution of the molecule, improving interactions with target proteins. For example, a 4-chloro-2,5-dimethoxyphenyl substitution was found to be highly effective in AMPA receptor modulation, maximizing π–π stacking and hydrogen bonding. nih.gov In another context, substitutions with fluorine and/or chlorine on a 3-phenyl ring improved antiproliferative activity. nih.gov However, the position is key, as a 2-chloro-6-fluorophenyl substitution led to diminished activity due to steric hindrance. mdpi.com
Methoxy Group: As mentioned, methoxy groups on an attached phenyl ring can significantly increase potency, as seen in AMPA receptor modulators. nih.gov Their ability to participate in hydrogen bonding and their resonance effects contribute to a more stable drug-receptor complex. nih.gov The 3,4,5-trimethoxyphenyl moiety, for instance, provides multiple points of interaction, enhancing receptor affinity. nih.gov
The following table details the contribution of specific functional groups to the activity of isoxazole carboxamide derivatives.
| Functional Group | Typical Location | Contribution to Activity | Example Compound/Series |
| Phenyl | Attached to carboxamide nitrogen | Provides a scaffold for further substitution; spatial orientation is critical for binding. nih.govmdpi.com | Isoxazole-4-carboxamide AMPA receptor modulators nih.gov |
| Halogens (Cl, F) | Phenyl ring | Electron-withdrawing effects can enhance potency; can also cause steric hindrance depending on position. nih.govmdpi.com | CIC-11 (2-chloro-6-fluorophenyl) mdpi.com, Halogenated 3-phenylisoxazoles nih.gov |
| Methoxy (-OCH₃) | Phenyl ring | Enhances activity through hydrogen bonding and resonance effects. nih.gov | CIC-2 (4-chloro-2,5-dimethoxyphenyl) nih.gov |
| Methyl (-CH₃) | Position 4 of the isoxazole ring | Defines the core scaffold and influences its steric and electronic properties. | This compound |
Advanced Research Applications of 4 Methylisoxazole 3 Carboxamide in Chemical Biology
Application as a Directing Group in Organic Synthesis
In organic synthesis, a directing group is a functional group that controls the regioselectivity of a reaction, guiding a reagent to a specific position on a molecule. The carboxamide functionality is a well-established directing group for transition-metal-catalyzed C–H bond functionalization. thieme-connect.denih.gov This strategy allows for the selective introduction of new functional groups at positions that would otherwise be unreactive.
While specific studies detailing 4-Methylisoxazole-3-carboxamide as a directing group are not extensively documented, the principles of C-H activation chemistry suggest its potential. The nitrogen atom of the isoxazole (B147169) ring and the oxygen atom of the carboxamide can act as a bidentate chelating system to a metal catalyst. This coordination would bring the metal center in close proximity to the C5 position of the isoxazole ring or potentially a C-H bond on an N-aryl substituent, facilitating site-selective functionalization. This approach is a powerful tool for creating functionalized carbazoles and other complex heterocycles from carboxamide precursors. thieme-connect.de The development of such catalyst-controlled functionalizations represents a significant advance in creating diverse molecular architectures from common heterocyclic scaffolds. nih.gov
Integration as an Unnatural Amino Acid in Peptide Synthesis
Unnatural amino acids are crucial tools in drug discovery, used to create peptidomimetics with improved stability, potency, and selectivity. sigmaaldrich.com The isoxazole scaffold is particularly valuable for designing these non-proteinogenic amino acids. While this compound itself is not an amino acid, its corresponding carboxylic acid, 4-Methylisoxazole-3-carboxylic acid , is a direct precursor for this application.
Research on a constitutional isomer, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) , provides a clear blueprint for how such structures are integrated into peptides. nih.govnih.govmdpi.com AMIA is classified as a β-amino acid and has been successfully incorporated into peptide chains using solid-phase peptide synthesis (SPPS). nih.govumw.edu.pl The study demonstrated that AMIA could be coupled to the N-terminus of resin-bound peptides, creating novel α/β-mixed peptide hybrids. mdpi.com This work highlights the feasibility of using isoxazole-based amino acids to generate new classes of bioactive peptides. nih.govmdpi.com The methodology allows for the insertion of the unnatural residue at various positions within a peptide sequence, significantly expanding the chemical diversity of synthetic peptides. mdpi.com
Table 1: Model Peptides Modified with 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)
| Original Peptide Sequence | Modified Peptide Sequence | Application | Reference |
|---|---|---|---|
| H-DVYT-NH₂ | AMIA-DVYT-NH₂ | Characterization of α/β-peptide hybrids | mdpi.com |
| H-EAAA-NH₂ | AMIA-EAAA-NH₂ | Characterization of α/β-peptide hybrids | mdpi.com |
| H-PPPP-NH₂ | AMIA-PPPP-NH₂ | Characterization of α/β-peptide hybrids | mdpi.com |
| H-PPPPP-NH₂ | AMIA-PPPPP-NH₂ | Characterization of α/β-peptide hybrids | mdpi.com |
Role as a Synthetic Intermediate in Novel Chemical Entity Discovery
The methylisoxazole carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of novel therapeutic agents. kuey.net Its value lies in its metabolic stability and its ability to be readily functionalized to explore structure-activity relationships.
One prominent example involves the drug Leflunomide (B1674699), a derivative of 5-methylisoxazole-4-carboxamide (B3392548) used to treat rheumatoid arthritis. nih.gov However, concerns about toxicity related to the cleavage of the isoxazole ring led to further research. nih.gov In subsequent drug optimization studies, the isomeric 5-methylisoxazole-3-carboxamide (B1215236) scaffold was investigated. This structural modification resulted in compounds with reduced toxicity while maintaining significant anti-inflammatory and antiarthritic effects. nih.gov
Furthermore, derivatives of methylisoxazole carboxamides have been synthesized and evaluated for a range of biological activities. researchgate.net For instance, a series of 5-methylisoxazole-3-carboxamide derivatives were synthesized from 5-methylisoxazole-3-carbonyl chloride and various amines, yielding compounds with significant antitubercular activity against Mycobacterium tuberculosis. researchgate.net The isoxazole ring can also undergo ring transformation reactions. An isoxazole-4-carbaldehyde (B1288839) derivative, for example, was successfully converted into 3-cyano-1,5-benzodiazepine C-nucleosides, demonstrating the utility of the isoxazole core in constructing entirely different heterocyclic systems. nih.gov
Table 2: Bioactive Compounds Derived from Methylisoxazole Carboxamide Scaffolds
| Scaffold/Precursor | Resulting Compound Class | Biological Activity | Reference |
|---|---|---|---|
| 5-Methylisoxazole-3-carboxamide | N-Aryl/Alkyl Amide Derivatives | Antitubercular | researchgate.net |
| 5-Methylisoxazole-3-carboxamide | Leflunomide Analogs (UTL-5 Series) | Anti-inflammatory, Antiarthritic | nih.gov |
| Isoxazole-4-carboxamide | Various Derivatives | AMPA Receptor Modulation | nih.gov |
| Isoxazole-4-carbaldehyde | 3-Cyano-1,5-benzodiazepine C-nucleosides | Heterocyclic Synthesis Intermediate | nih.gov |
| Isoxazole Carboxamides | General Derivatives | Antimicrobial, Anticancer | kuey.net |
These examples underscore the importance of this compound and its isomers as versatile synthetic intermediates, enabling the discovery of novel compounds with diverse therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
